molecular formula C7H8BClO3 B1587725 4-Chloro-2-methoxyphenylboronic acid CAS No. 762287-57-0

4-Chloro-2-methoxyphenylboronic acid

Cat. No. B1587725
M. Wt: 186.4 g/mol
InChI Key: NZRRMTBNTSBIFH-UHFFFAOYSA-N
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Patent
US07465836B2

Procedure details

4-Chloro-2-methoxyphenylboronic acid ethylene glycol ester To a solution of 2-bromo-5-chloroanisole (4.43 g, 20 mmol) in dry THF (100 mL) at −78° C. was added dropwise t-BuLi (14.1 mL, 1.7 M, 23.97 mmol). The mixture was stirred for 10 min at −78° C. and trimethyl borate (2.23 mL, 20 mmol) was added. The cooling bath was removed and the mixture was stirred for 30 min from −78° C. to room temperature and then for 3 h with a water bath. Hydrochloric acid (6N, 8 mL) and brine were added. The mixture was extracted with ethyl acetate, dried and evaporated to give 4-chloro-2-methoxyphenylboronic acid as a brown solid (3.33 g, 17.88 mmol) in 89.4% yield. This boronic acid was mixed with ethylene glycol (1.1 g, 17.88 mmol) and toluene (150 mL). The mixture was refluxed for 2 h under N2 with the help of a Dean-Stark trap to remove water generated. After being cooled to room temperature, the solution was transferred to another dry flask and rotary evaporated to provide 4-Chloro-2-methoxyphenylboronic acid ethylene glycol ester as a brown liquid (3.6 g, 16.97 mmol) in 84.8% yield.
[Compound]
Name
4-Chloro-2-methoxyphenylboronic acid ethylene glycol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.23 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[O:9][CH3:10].[Li]C(C)(C)C.[B:16](OC)([O:19]C)[O:17]C>C1COCC1>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([B:16]([OH:19])[OH:17])=[C:3]([O:9][CH3:10])[CH:4]=1

Inputs

Step One
Name
4-Chloro-2-methoxyphenylboronic acid ethylene glycol ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.43 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)OC
Name
Quantity
14.1 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.23 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min from −78° C. to room temperature
Duration
30 min
WAIT
Type
WAIT
Details
for 3 h with a water bath
Duration
3 h
ADDITION
Type
ADDITION
Details
Hydrochloric acid (6N, 8 mL) and brine were added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)B(O)O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.88 mmol
AMOUNT: MASS 3.33 g
YIELD: PERCENTYIELD 89.4%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.